1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide
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Overview
Description
1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an azide functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the azide group is a versatile functional group used in various chemical transformations, including click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide typically involves the protection of an amino group with a Boc group followed by the introduction of the azide group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The azide group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Click Chemistry: Copper sulfate (CuSO4), sodium ascorbate, alkynes
Major Products:
Substitution: Formation of azide derivatives.
Reduction: Conversion to primary amines.
Click Chemistry: Formation of 1,2,3-triazoles
Scientific Research Applications
1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules, particularly in the field of click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide primarily involves its functional groups:
Comparison with Similar Compounds
1-(Boc-amino)-4,7,10-trioxa-13-tridecanamine: Similar structure but with an amine group instead of an azide.
1-(Boc-amino)-4,7,10-trioxa-13-tridecanol: Contains a hydroxyl group instead of an azide.
Uniqueness: 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is unique due to the presence of both a Boc-protected amino group and an azide group, allowing it to participate in a wide range of chemical reactions, particularly click chemistry, which is not possible with its analogs .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O5/c1-15(2,3)24-14(20)17-6-4-8-21-10-12-23-13-11-22-9-5-7-18-19-16/h4-13H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCYOIWGOKGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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